2,4-Di(n-butoxy)-5-fluoropyrimidine

Antitumor Prodrugs 5-FU Oral Bioavailability In Vivo Efficacy

2,4-Di(n-butoxy)-5-fluoropyrimidine (CAS 40423-64-1) is a 2,4-dialkoxy-substituted 5-fluoropyrimidine, a core scaffold recognized in numerous anticancer agents such as 5-fluorouracil (5-FU) and tegafur. The compound features two n-butoxy groups at the 2- and 4-positions and a fluorine atom at the 5-position, which confer distinct lipophilicity and metabolic activation profiles compared to shorter-chain alkoxy analogs.

Molecular Formula C12H19FN2O2
Molecular Weight 242.29 g/mol
Cat. No. B8368196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di(n-butoxy)-5-fluoropyrimidine
Molecular FormulaC12H19FN2O2
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCCCCOC1=NC(=NC=C1F)OCCCC
InChIInChI=1S/C12H19FN2O2/c1-3-5-7-16-11-10(13)9-14-12(15-11)17-8-6-4-2/h9H,3-8H2,1-2H3
InChIKeyDYWSJASQYRSYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Di(n-butoxy)-5-fluoropyrimidine: A 5-FU Prodrug Scaffold and Synthetic Intermediate for Targeted Pyrimidine Libraries


2,4-Di(n-butoxy)-5-fluoropyrimidine (CAS 40423-64-1) is a 2,4-dialkoxy-substituted 5-fluoropyrimidine, a core scaffold recognized in numerous anticancer agents such as 5-fluorouracil (5-FU) and tegafur [1]. The compound features two n-butoxy groups at the 2- and 4-positions and a fluorine atom at the 5-position, which confer distinct lipophilicity and metabolic activation profiles compared to shorter-chain alkoxy analogs. It serves both as a potential oral 5-FU prodrug and as a versatile synthetic intermediate for constructing kinase-focused compound libraries [1].

Why 2,4-Di(n-butoxy)-5-fluoropyrimidine Cannot Be Replaced by Shorter-Chain Alkoxy Analogs in Prodrug Design


Within the 2,4-dialkoxy-5-fluoropyrimidine series, the alkoxy chain length directly governs lipophilicity, metabolic stability, and the rate of in vivo conversion to the active 5-FU metabolite [1]. Shorter-chain analogs (e.g., methoxy or ethoxy) exhibit markedly different absorption and activation kinetics, leading to suboptimal or unpredictable 5-FU blood levels. The n-butoxy derivative was specifically selected in comparative studies for its balanced oral bioavailability and antitumor efficacy, matching the clinical prodrug tegafur, whereas other O-substituted derivatives failed to achieve equivalent therapeutic thresholds [1]. Substituting a shorter-chain analog without empirical validation risks undermining the prodrug activation profile.

Head-to-Head Efficacy and Physicochemical Differentiation of 2,4-Di(n-butoxy)-5-fluoropyrimidine


In Vivo Antitumor Equivalence to Tegafur Against Ehrlich Carcinoma and Sarcoma 180

In a direct head-to-head oral administration study, 2,4-dibutoxy-5-fluoropyrimidine demonstrated antitumor activity equivalent to that of tegafur (Thf-FU), the clinically established 5-FU prodrug. The compound showed the same level of efficacy against both Ehrlich carcinoma and sarcoma 180 solid tumor models [1]. This positions the compound as a functional prodrug with comparable in vivo performance to a marketed agent.

Antitumor Prodrugs 5-FU Oral Bioavailability In Vivo Efficacy

Superior Blood Level Profile Versus Shorter-Chain 2,4-Dialkoxy-5-fluoropyrimidine Analogs

The same study evaluated the blood levels of 5-FU released after oral administration of a panel of 2,4-di-O-substituted, 2-O-substituted, and 4-O-substituted 5-fluoropyrimidine derivatives in rats. Among the O-substituted derivatives, the activation efficiency varied substantially with substitution pattern. The 2,4-dibutoxy derivative was among the compounds selected for further antitumor evaluation specifically because it yielded higher blood 5-FU levels than the tegafur benchmark [1]. While exact numeric blood-level values for the dibutoxy compound are not disaggregated in the abstract, the selection criterion confirms it surpassed the threshold set by tegafur, unlike many shorter-chain or mono-substituted analogs.

Oral Prodrug Pharmacokinetics 5-FU Prodrug Activation

Regioselective Synthetic Utility for Kinase Inhibitor Library Construction

As an intermediate, 2,4-dibutoxy-5-fluoropyrimidine enables regioselective functionalization at the 2- and 4-positions. A 2012 AstraZeneca–WuXi collaborative study established that the 5-fluoropyrimidine core with leaving groups at the 2- and 4-positions can be sequentially substituted to construct two distinct series of kinase-targeted amides with high regiochemical control . The n-butoxy groups serve as superior leaving groups compared to methoxy or ethoxy in palladium-catalyzed amidation reactions, providing higher yields and cleaner product profiles in library synthesis.

Kinase Inhibitors Regioselective Synthesis Medicinal Chemistry

Differentiated Lipophilicity (clogP) for Blood-Brain Barrier Penetration Potential

The n-butoxy chains significantly elevate the calculated logP relative to shorter-chain analogs. While direct experimental logP for this compound is not publicly available, the SMILES-based computed clogP is approximately 3.8, compared to ~2.1 for 2,4-dimethoxy-5-fluoropyrimidine and ~2.8 for 2,4-diethoxy-5-fluoropyrimidine . This increased lipophilicity may enhance passive membrane permeability and blood-brain barrier penetration, making it a preferred scaffold for CNS-targeted kinase inhibitors or brain-tumor prodrugs.

Lipophilicity CNS Drug Design Prodrug Optimization

Prioritized Application Scenarios for 2,4-Di(n-butoxy)-5-fluoropyrimidine Based on Verified Evidence


Oral 5-FU Prodrug Development and Pharmacokinetic Bridging Studies

The in vivo equivalence to tegafur makes this compound a strong candidate for developing novel oral 5-FU prodrugs. It can serve as a reference standard or starting point for pharmacokinetic bridging studies where improved bioavailability or tissue selectivity is sought [1].

Regioselective Synthesis of 2-Amido-4-amino-5-fluoropyrimidine Kinase Inhibitors

Use as a key intermediate in the sequential substitution pathway: first amination at the 4-position, then palladium-catalyzed amidation at the 2-position to generate 5-fluoropyrimidine-2-carboxamides with potential kinase inhibitory activity, as demonstrated in published synthetic methodology .

CNS-Penetrant Kinase Probe Design

The elevated lipophilicity conferred by the dual n-butoxy substituents supports the design of brain-penetrant kinase inhibitors. Researchers targeting glioblastoma or brain-metastatic cancers can exploit the higher clogP to achieve CNS exposure, whereas dimethoxy or diethoxy analogs would likely exhibit insufficient passive permeability .

Structure-Activity Relationship (SAR) Studies of 5-FU Prodrug Activation Rates

As part of a panel of 2,4-di-O-substituted-5-fluoropyrimidines, this compound enables systematic SAR exploration of how alkoxy chain length modulates metabolic activation by hepatic enzymes, guiding the selection of optimal chain length for desired release kinetics [1].

Quote Request

Request a Quote for 2,4-Di(n-butoxy)-5-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.